4-((4-Chloronaphthalen-1-yl)oxy)-3,5-dimethylaniline
Description
Properties
CAS No. |
83054-54-0 |
|---|---|
Molecular Formula |
C18H16ClNO |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
4-(4-chloronaphthalen-1-yl)oxy-3,5-dimethylaniline |
InChI |
InChI=1S/C18H16ClNO/c1-11-9-13(20)10-12(2)18(11)21-17-8-7-16(19)14-5-3-4-6-15(14)17/h3-10H,20H2,1-2H3 |
InChI Key |
ZTWMMUIEFFEGQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC=C(C3=CC=CC=C32)Cl)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chloronaphthalen-1-yl)oxy)-3,5-dimethylaniline typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 4-chloronaphthalene.
Reduction: The nitro group is reduced to an amine group.
Etherification: The amine group is then reacted with 3,5-dimethylaniline under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chloronaphthalen-1-yl)oxy)-3,5-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogen substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated products with different functional groups.
Scientific Research Applications
4-((4-Chloronaphthalen-1-yl)oxy)-3,5-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-((4-Chloronaphthalen-1-yl)oxy)-3,5-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Reaction Yields of 3,5-Dimethylaniline vs. Other Anilines
| Substrate | Product Type | Yield (%) | Reference |
|---|---|---|---|
| 3,5-Dimethylaniline | Thiazolidinones | 76–89 | |
| 3,5-Dimethylaniline | Urea Derivatives | 39 | |
| 2,6-Diethylaniline | Urea Derivatives | 35 |
The lower yield for urea derivatives highlights steric or electronic effects imposed by the 3,5-dimethyl groups, contrasting with less hindered anilines.
Analytical Challenges
Chromatographic Separation :
- GC/MS Limitations: 3,5-DMA cannot be distinguished from 2,5-DMA using GC/MS due to co-elution .
- LC/MS-MS Advantages : LC methods resolve all dimethylaniline isomers, enabling precise quantification .
Internal Standardization :
Labeled standards for 3,5-DMA are unavailable, necessitating the use of 2,4-dimethylaniline-d11 as a surrogate. While recovery rates are comparable, matrix effects may introduce variability .
Table 2: Analytical Performance of Dimethylanilines
| Compound Pair | GC/MS Separation | LC/MS-MS Separation |
|---|---|---|
| 2,5-DMA vs. 3,5-DMA | No | Yes |
| 2,4-DMA vs. 2,6-DMA | No | Yes |
Toxicity and Environmental Impact
3,5-DMA is structurally analogous to carcinogenic anilines (e.g., 2,6-dimethylaniline) and is implicated in occupational and environmental exposure risks . Substituted anilines like 4-((4-Chloronaphthalen-1-yl)oxy)-3,5-dimethylaniline may exhibit enhanced bioaccumulation due to the lipophilic naphthalene group, though specific toxicological data are lacking.
Commercial Availability
3,5-DMA is sourced from Merck , while other dimethylanilines (e.g., 2,4-DMA, 2,6-DMA) are available from Aldrich/Fluka . The chloronaphthalene component may require custom synthesis, increasing production complexity.
Physicochemical Properties
- Optical and Electrochemical Traits: Aniline derivatives like 3,5-DMA enhance π*-orbital delocalization in organometallic complexes, altering optical and electrochemical properties .
- Melting Points : Synthesized 3,5-DMA derivatives (e.g., 35DMPTCA) exhibit distinct melting points, verified via elemental analysis .
Q & A
Q. What are the recommended methodologies for synthesizing 4-((4-Chloronaphthalen-1-yl)oxy)-3,5-dimethylaniline?
Methodological Answer: The synthesis can be approached via nucleophilic aromatic substitution. A plausible route involves reacting 4-chloro-1-naphthol with 3,5-dimethylaniline under alkaline conditions (e.g., using NaH or K₂CO₃ as a base) in a polar aprotic solvent (e.g., DMF or DMSO) at 80–120°C. Monitoring reaction progress via TLC or HPLC is critical. Intermediate purification can employ column chromatography (silica gel, hexane/ethyl acetate gradient). For analogous chlorinated aromatic compounds, catalytic methods or microwave-assisted synthesis have been reported to improve yields .
Q. How can researchers determine the physicochemical properties of this compound?
Methodological Answer: Key properties include:
- Melting Point (mp): Use differential scanning calorimetry (DSC), referencing protocols for structurally similar compounds like 4-bromo-3,5-dimethylaniline (mp: 73–74°C) .
- Solubility: Perform shake-flask experiments in solvents (e.g., DMSO, ethanol) at 25°C, followed by UV-Vis quantification.
- Stability: Conduct accelerated degradation studies under varying pH, temperature, and light exposure, analyzing by HPLC-MS to identify decomposition products .
Advanced Research Questions
Q. How should researchers assess the genotoxic potential of this compound?
Methodological Answer: Follow OECD guidelines for in vitro assays:
- Ames Test: Use Salmonella typhimurium strains (TA98, TA100) with and without metabolic activation (S9 fraction).
- Micronucleus Assay: Employ mammalian cell lines (e.g., CHO-K1) exposed to varying concentrations (1–100 µM) for 24–48 hours.
Analogous dimethylaniline derivatives (e.g., 3,5-dimethylaniline) have shown DNA adduct formation via N-acetoxy intermediates, suggesting reactive metabolite screening (e.g., LC-MS/MS) is critical .
Q. What methodologies are appropriate for evaluating environmental persistence under REACH guidelines?
Methodological Answer:
- Biodegradation: Use OECD 301B (CO₂ evolution test) to assess inherent biodegradability.
- QSAR Modeling: Apply tools like EPI Suite to predict persistence (P) and bioaccumulation (B) indices, leveraging data from structurally related chlorinated aromatics .
- Hydrolysis Studies: Conduct pH-dependent hydrolysis (pH 4, 7, 9) at 50°C, monitoring degradation via HPLC-UV .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Methodological Answer:
- Meta-Analysis: Systematically review existing studies, prioritizing data from OECD-compliant assays.
- Dose-Response Reevaluation: Replicate experiments across multiple labs, controlling variables (e.g., solvent purity, cell passage number).
- Mechanistic Studies: Use computational models (e.g., molecular docking) to identify potential off-target interactions, supplemented by in vitro CYP450 inhibition assays .
Q. What advanced analytical techniques are recommended for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC-UV/FLD: Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30, 0.1% TFA), flow rate 1.0 mL/min, λ = 254 nm.
- LC-HRMS: Employ Q-TOF or Orbitrap systems for high-resolution fragmentation (e.g., m/z 326.1 [M+H]⁺). Calibrate using certified reference materials (CRMs) as per pharmaceutical impurity standards .
Key Considerations for Experimental Design
- Synthetic Reproducibility: Document reaction parameters (solvent purity, catalyst batch) to mitigate variability .
- Toxicological Controls: Include positive controls (e.g., benzo[a]pyrene for genotoxicity assays) and validate cell viability via MTT assays .
- Environmental Fate Modeling: Cross-validate QSAR predictions with experimental half-life data in water/soil matrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
